molecular formula C16H18O5 B11503984 Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate

Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate

Cat. No.: B11503984
M. Wt: 290.31 g/mol
InChI Key: VHBXGSSDKJMQAM-UHFFFAOYSA-N
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Description

Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate can be synthesized through a multi-step process. One common method involves the aldol condensation of benzaldehyde and acetone, followed by a Michael addition of dimethyl malonate . The reaction conditions typically require a base catalyst, such as sodium ethoxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and pathways . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate: Similar structure but with an additional phenyl group.

    Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate: Contains a hydroxyl and methyl group instead of the oxo group.

Uniqueness

Dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

dimethyl 4-oxo-2-phenylcyclohexane-1,1-dicarboxylate

InChI

InChI=1S/C16H18O5/c1-20-14(18)16(15(19)21-2)9-8-12(17)10-13(16)11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3

InChI Key

VHBXGSSDKJMQAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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